molecular formula C9H7FN2O2 B6493757 [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1314972-63-8

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No.: B6493757
CAS No.: 1314972-63-8
M. Wt: 194.16 g/mol
InChI Key: LKWFTZVTKMUHIV-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol ( 1314972-63-8) is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . It features a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its significance in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities . The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, and derivatives similar to this compound are actively investigated for their potential pharmacological properties, which may include antibacterial, anticancer, and anti-inflammatory activities, among others . For instance, research on structurally related 1,3,4-oxadiazole compounds has demonstrated promising antibacterial efficacy against resistant bacterial strains like Staphylococcus aureus . Furthermore, other 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potential therapeutic agents for a range of diseases, highlighting the research value of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFTZVTKMUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 5 2 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol and Analogues

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole nucleus is a five-membered aromatic heterocycle characterized by low aromaticity and the presence of a weak O-N bond. chim.it This structure contains two electrophilic carbon atoms, C3 and C5, making the ring susceptible to reactions with nucleophiles. chim.it

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 1,2,4-oxadiazole scaffold can be functionalized using these methods.

Suzuki-Miyaura Coupling: This reaction has emerged as a significant method for introducing aryl and heteroaryl groups onto the 1,2,4-oxadiazole ring. The Suzuki-Miyaura coupling of halo-substituted 1,2,4-oxadiazoles with boronic acids provides a versatile route to complex derivatives. Recent studies have highlighted the efficacy of specific catalyst systems for this transformation. For instance, the RuPhos Pd G4 pre-catalyst has been shown to be highly effective, achieving good to excellent yields across a broad scope of substrates.

Table 1: Example of Suzuki-Miyaura Coupling Conditions for 1,2,4-Oxadiazoles
ParameterCondition
Reactants Halo-1,2,4-oxadiazole, Arylboronic acid
Catalyst RuPhos Pd G4
Base K3PO4
Solvent Toluene/Water
Temperature 80-100 °C
Yield High to excellent

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org It is a versatile C-C bond-forming reaction tolerant of a wide variety of functional groups due to the stability of organostannane reagents to air and moisture. wikipedia.orgthermofisher.com The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. wikipedia.org While widely used in organic synthesis, specific examples of Stille couplings involving a halo-1,2,4-oxadiazole are not as extensively documented as Suzuki-Miyaura reactions. However, the general mechanism would involve the coupling of a 3- or 5-halo-1,2,4-oxadiazole with an organostannane reagent in the presence of a palladium catalyst.

Susceptibility to Nucleophilic Attack and Ring Opening

The electron-deficient nature of the 1,2,4-oxadiazole ring renders it susceptible to nucleophilic attack. The C(5) position is generally considered the most electrophilic site due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. chim.it

Nucleophilic Aromatic Substitution (SNAr): Nucleophiles can attack the C(3) or C(5) positions, displacing a suitable leaving group. For example, 3-chloro-5-aryl-1,2,4-oxadiazoles can react with nucleophiles like allylamine (B125299) or allyl alcohols to yield the corresponding substituted products. chim.it

Ring Opening Reactions: The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring make it prone to cleavage and rearrangement under certain conditions. chim.it Strong nucleophiles can induce ring opening. One of the most notable rearrangements is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This process is particularly common for 1,2,4-oxadiazoles bearing strong electron-withdrawing groups. The reaction involves the initial attack of a bidentate nucleophile (like hydrazine) at the electrophilic C(5) position, leading to an open-chain intermediate. This intermediate then cyclizes to form a new, often more stable, heterocyclic system. chim.it

Chemical Transformations Involving the Methanol (B129727) Substituent

The primary alcohol functionality at the C3 position of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol serves as a versatile handle for a range of chemical modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved through reaction with a carboxylic acid under acidic conditions, or more commonly, by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. A prominent method for esterification under mild conditions is the Mitsunobu reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for an Sₙ2 reaction with a carboxylic acid, proceeding with inversion of configuration if the carbon is chiral.

Etherification: The formation of ethers from the methanol substituent can be accomplished via several standard methods. The Williamson ether synthesis provides a plausible route, which would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic attack on an alkyl halide. Alternatively, the hydroxyl group can first be converted to a good leaving group (such as a halide, as discussed in 3.2.3), which is then displaced by an alkoxide.

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Table 2: Oxidation Reactions of the Methanol Substituent
ProductReagents and ConditionsDescription
Aldehyde TEMPO/NaOCl; PCC; DMPSelective oxidation to the aldehyde can be achieved using mild oxidizing agents to prevent overoxidation. TEMPO-catalyzed oxidation is a particularly mild and efficient method.
Carboxylic Acid KMnO₄; Jones Reagent (CrO₃/H₂SO₄); OxoneStronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. For example, 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid has been synthesized by the hydrolysis of the corresponding ester, demonstrating the stability of the carboxylic acid product.

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group of the methanol substituent can be transformed into a good leaving group, enabling nucleophilic substitution reactions at the adjacent carbon.

Conversion to Halides: A common transformation is the conversion of the alcohol to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent can convert the hydroxymethyl group into a chloromethyl group. Literature reports the synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazole intermediates, confirming the feasibility of this transformation. This chloromethyl derivative is then a highly reactive precursor for further Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, thiols).

Mitsunobu Reaction: Beyond esterification, the Mitsunobu reaction is a powerful tool for general nucleophilic substitution. By activating the hydroxyl group with PPh₃/DEAD, it can be displaced by various nucleophiles with a pKa of less than 13, including phthalimide (B116566) (a precursor to primary amines) or hydrazoic acid (a precursor to azides). This reaction proceeds via an Sₙ2 mechanism, resulting in a direct and often stereospecific substitution at the carbinol carbon.

Influence of the 2-Fluorophenyl Group on Reaction Pathways and Selectivity

The reactivity of the 1,2,4-oxadiazole ring is significantly modulated by the nature of its substituents. In the case of this compound, the 2-fluorophenyl group at the C5 position plays a crucial role in directing reaction pathways and influencing selectivity through a combination of electronic and steric effects.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This inductive effect can influence the electrophilicity of the C5 carbon of the oxadiazole ring, potentially making it more susceptible to nucleophilic attack. Conversely, fluorine can also exert a moderate electron-donating resonance effect (+R) through its lone pairs, which primarily affects the ortho and para positions of the phenyl ring.

Furthermore, the ortho position of the fluorine atom introduces steric hindrance around the C5-phenyl bond. This can influence the preferred conformation of the molecule and may sterically direct incoming reagents, thereby affecting the regioselectivity of certain reactions. In polyfluoroaryl-1,2,4-oxadiazoles, nucleophilic attack can lead to ANRORC-like (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements, where the position of the fluorine substituent is critical in directing the final product structure. chim.it While this compound is not a polyfluorinated system, similar principles of regioselectivity guided by the fluorine substituent can be anticipated in related transformations.

The 1,2,4-oxadiazole ring itself possesses distinct reactive sites: the carbon atoms (C3 and C5) are electrophilic, while the N4 nitrogen is nucleophilic. chim.it The 2-fluorophenyl group primarily modifies the electronic environment at C5. This can influence the susceptibility of the scaffold to various known transformations of 1,2,4-oxadiazoles, such as the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution at the N2 position. chim.it

Table 1: Predicted Influence of the 2-Fluorophenyl Group on Reactivity
Electronic/Steric EffectDescriptionPredicted Impact on Reaction Pathways
Inductive Effect (-I)Strong electron-withdrawal by the fluorine atom.Increases the electrophilicity of the C5 carbon, potentially enhancing susceptibility to nucleophilic attack and ring-opening reactions.
Resonance Effect (+R)Electron donation from fluorine's lone pairs to the phenyl ring.Partially counteracts the inductive effect, influencing the electron density on the phenyl ring itself.
Steric HindranceThe ortho position of the fluorine atom restricts rotation and access to the C5 position.May influence reaction selectivity by sterically directing incoming reagents and affecting the preferred conformation of the molecule.
Overall Effect on C5Net electron withdrawal.Favors reactions initiated by nucleophilic attack at the C5 position of the oxadiazole ring.

Stability Studies of the this compound Scaffold

The stability of the 1,2,4-oxadiazole ring is a critical factor in its application and persistence. This heterocyclic system is known to have a relatively low level of aromaticity and a weak O-N bond, making it susceptible to degradation and rearrangement under various conditions. chim.itresearchgate.net The stability of the this compound scaffold is therefore largely dictated by the inherent properties of the 1,2,4-oxadiazole core.

Studies on analogous 1,2,4-oxadiazole derivatives have shown that their stability is highly dependent on pH. nih.gov Generally, the 1,2,4-oxadiazole ring exhibits maximum stability in a slightly acidic pH range, typically between 3 and 5. nih.gov Deviation from this range, into either more acidic or more basic conditions, leads to an increased rate of degradation. nih.gov

Acid-Catalyzed Degradation: Under strongly acidic conditions (low pH), the degradation mechanism is initiated by the protonation of the N4 atom of the oxadiazole ring. nih.gov This protonation activates the C3-N4 bond, making the C3 carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This attack leads to the opening of the heterocyclic ring, ultimately forming degradation products such as an aryl nitrile. nih.gov

Base-Catalyzed Degradation: In alkaline media (high pH), the degradation pathway involves the nucleophilic attack of a hydroxide (B78521) ion on one of the electrophilic carbon atoms of the ring (C3 or C5). nih.gov This attack generates an anionic intermediate at the N4 position. In the presence of a proton source like water, this intermediate is protonated, which facilitates the cleavage of the O-N bond and subsequent ring opening to yield the corresponding nitrile derivative. nih.gov It has been noted that in the absence of a proton donor (e.g., in dry aprotic solvents), the anionic intermediate may revert to the starting compound, rendering the molecule stable under such conditions. nih.gov

The substituents on the oxadiazole ring can also influence its stability. While specific stability data for this compound is not extensively detailed in the available literature, the electron-withdrawing nature of the 2-fluorophenyl group could potentially influence the rate of degradation by affecting the electrophilicity of the ring carbons. The inherent reactivity of the 1,2,4-oxadiazole ring makes it prone to thermal and photochemical rearrangements, which can lead to the formation of other, more stable heterocyclic systems. chim.itresearchgate.net

Table 2: Stability Profile of the 1,2,4-Oxadiazole Scaffold
ConditionEffect on StabilityMechanism of Degradation
Acidic (pH < 3)Decreased stability, increased degradation rate. nih.govProtonation at N4, followed by nucleophilic attack and ring opening. nih.gov
Neutral (pH 3-5)Maximum stability. nih.govMinimal degradation. nih.gov
Basic (pH > 5)Decreased stability, increased degradation rate. nih.govNucleophilic attack at C3 or C5, formation of an N4 anion, and subsequent proton-assisted ring opening. nih.gov
Anhydrous Aprotic SolventRelatively stable, even in the presence of a base. nih.govThe ring-opened anionic intermediate can revert to the starting material without a proton donor. nih.gov
Thermal/PhotochemicalProne to rearrangement. chim.itresearchgate.netCleavage of the weak O-N bond can lead to various rearrangements (e.g., Boulton-Katritzky). chim.it

Advanced Spectroscopic and Structural Elucidation of 5 2 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. For [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol, the spectra are expected to show distinct signals corresponding to the protons and carbons of the 2-fluorophenyl ring, the oxadiazole core, and the methanol (B129727) substituent.

The ¹H NMR spectrum would feature a complex series of multiplets in the aromatic region (typically δ 7.2-8.2 ppm) for the four protons of the 2-fluorophenyl group due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons (CH₂) of the methanol group are anticipated to appear as a singlet around δ 4.9 ppm, while the hydroxyl proton (-OH) would likely be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

In the ¹³C NMR spectrum, the two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected at approximately δ 168 ppm (C3, attached to the methanol group) and δ 175 ppm (C5, attached to the fluorophenyl group). scispace.com The carbon of the methylene group (-CH₂OH) would resonate further upfield, typically around δ 57 ppm. The six carbons of the 2-fluorophenyl ring would produce a set of signals in the δ 115-165 ppm range, with the carbon directly bonded to the fluorine atom (C2') showing a large coupling constant (¹JCF), and other carbons showing smaller two- and three-bond couplings (²JCF, ³JCF). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz)

Atom ¹H NMR (δ, multiplicity, J) ¹³C NMR (δ, J)
C3 - ~168.0
C5 - ~175.0
-CH₂OH ~4.9 (s, 2H) ~57.0
-OH variable (br s, 1H) -
C1' - ~118.0 (d, ²JCF ≈ 15 Hz)
C2' - ~162.0 (d, ¹JCF ≈ 250 Hz)
C3' ~7.3 (m, 1H) ~117.0 (d, ²JCF ≈ 22 Hz)
C4' ~7.6 (m, 1H) ~133.0 (d, ⁴JCF ≈ 3 Hz)
C5' ~7.2 (m, 1H) ~125.0 (d, ⁴JCF ≈ 4 Hz)
C6' ~8.1 (m, 1H) ~131.0 (d, ³JCF ≈ 8 Hz)

Predicted data based on typical values for substituted 1,2,4-oxadiazoles and fluorophenyl compounds in CDCl₃. scispace.comresearchgate.net

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would establish proton-proton couplings. Within the 2-fluorophenyl ring, these experiments would reveal the connectivity between the adjacent aromatic protons, helping to delineate the spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would unequivocally link the proton signals of the methylene group and the aromatic ring to their corresponding carbon signals in the ¹³C spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) C-H correlations, which piece together the molecular fragments. Key expected correlations include those between the methylene protons (-CH₂) and the C3 carbon of the oxadiazole ring, and between the H6' proton of the phenyl ring and the C5 carbon of the oxadiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. A NOESY spectrum could show a correlation between the methylene protons and the H3' proton of the fluorophenyl ring, confirming the conformation around the C5-C1' bond. ipb.pt

Table 2: Key Expected 2D NMR Correlations

Experiment Correlating Nuclei Deduced Information
COSY/TOCSY H3' ↔ H4' ↔ H5' ↔ H6' Connectivity within the fluorophenyl ring
HSQC CH₂ ↔ C(CH₂) ; H(Ar) ↔ C(Ar) Direct C-H attachments
HMBC H(CH₂) → C3 ; H6' → C5 ; H6' → C1' Assembly of the oxadiazole, methanol, and phenyl moieties

For compounds that exist in a crystalline state, solid-state NMR (ssNMR) spectroscopy provides valuable information that is inaccessible in solution. iastate.edu It can be used to study polymorphism, where a compound may exist in multiple crystalline forms with different physical properties. Furthermore, techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," confirming the direct connectivity of carbon and nitrogen atoms within the heterocyclic ring, which is particularly useful for distinguishing between isomers. nih.govresearchgate.net Cross-polarization magic-angle spinning (CP/MAS) experiments can reveal structural details about the molecular packing and intermolecular interactions within the crystal lattice. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. journalspub.com The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be observed just below 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the 1,2,4-oxadiazole ring, including C=N stretching around 1615 cm⁻¹ and ring vibrations (including C-O-C) in the 1200-1000 cm⁻¹ region. ias.ac.ineurekajournals.com The presence of the fluorophenyl group would be confirmed by a strong C-F stretching band, typically around 1250-1100 cm⁻¹. ias.ac.in

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 (broad) O-H stretch Alcohol
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (CH₂)
~1615 C=N stretch Oxadiazole Ring
~1580, 1480 C=C stretch Aromatic Ring
~1220 C-F stretch Fluoroaromatic

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural confirmation. nih.gov For this compound, the molecular formula is C₉H₇FN₂O₂.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The calculated monoisotopic mass is 194.0492 Da. An experimental HRMS value matching this calculated mass would confirm the elemental composition. nih.gov

The fragmentation pattern in mass spectrometry is highly characteristic of the molecular structure. The 1,2,4-oxadiazole ring is known to undergo a characteristic cleavage known as Retro-Cycloaddition (RCA), which would lead to nitrile and nitrile oxide fragments. researchgate.net Other likely fragmentation pathways for the title compound under electron ionization (EI) or collision-induced dissociation (CID) include the loss of neutral molecules such as water (H₂O), formaldehyde (B43269) (CH₂O) from the methanol group, or cleavage of the entire hydroxymethyl radical (•CH₂OH). scielo.br

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (Predicted) Ion Formula Proposed Fragmentation Pathway
194.05 [C₉H₇FN₂O₂]⁺ Molecular Ion (M⁺)
176.04 [C₉H₅FN₂O]⁺ M⁺ - H₂O
164.04 [C₉H₅FN₂O]⁺ M⁺ - CH₂O
163.04 [C₈H₄FN₂O]⁺ M⁺ - •CH₂OH
123.01 [C₇H₄FN]⁺ 2-Fluorobenzonitrile fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. journalspub.com The structure of this compound contains a conjugated system comprising the phenyl ring and the 1,2,4-oxadiazole ring. This conjugation is expected to result in strong absorption in the ultraviolet region of the electromagnetic spectrum. researchgate.net

Based on data for similar aryl-substituted oxadiazoles (B1248032), the compound is predicted to exhibit a strong absorption maximum (λmax) corresponding to a π→π* transition. The exact position of this maximum can be influenced by the solvent polarity. ias.ac.in

Table 5: Predicted UV-Vis Absorption Data

Solvent λmax (nm) Type of Transition

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the non-destructive analysis of crystalline materials. It relies on the principle of elastic scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is unique to a specific crystalline structure, providing a fingerprint for identification and detailed structural analysis.

Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. This technique requires a high-quality single crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of each atom.

While specific SCXRD data for this compound are not publicly available in the reviewed literature, analysis of structurally related 1,2,4-oxadiazole derivatives provides insight into the expected crystallographic parameters. For instance, crystallographic studies on similar heterocyclic compounds reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking. nih.govnih.govresearchgate.net The data obtained from an SCXRD experiment would be presented in a format similar to the illustrative example below, which details the crystallographic data for a related 1,2,4-oxadiazole derivative. nih.gov

Interactive Table 1: Illustrative Single Crystal XRD Data for a Related 1,2,4-Oxadiazole Derivative

Parameter Value
Empirical Formula C₁₄H₈Cl₂N₂O
Formula Weight 291.12
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å) 3.8035 (2)
b (Å) 10.9666 (7)
c (Å) 14.6949 (9)
α (°) 99.044 (2)
β (°) 91.158 (2)
γ (°) 98.891 (2)
Volume (ų) 597.43 (6)
Z (molecules/unit cell) 2
Calculated Density (Mg/m³) 1.618

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a vital tool for analyzing polycrystalline materials. The technique is particularly crucial in the pharmaceutical industry for studying polymorphism—the ability of a compound to exist in two or more crystalline forms. nih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

A PXRD analysis involves irradiating a powdered sample with X-rays and recording the diffraction intensity as a function of the scattering angle (2θ). The resulting diffractogram provides a characteristic fingerprint of the crystalline phase(s) present. While no specific polymorphism studies for this compound have been reported, such an investigation would be critical for controlling the solid-state form of the compound. nanobioletters.com A typical PXRD analysis would yield a list of characteristic peaks, as illustrated in the hypothetical table below.

Interactive Table 2: Illustrative Powder XRD Peak Data for a Crystalline Form of this compound

Position (°2θ) d-spacing (Å) Relative Intensity (%)
8.5 10.40 65
12.8 6.91 80
17.1 5.18 100
21.5 4.13 75
24.2 3.67 90
25.7 3.46 50

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for assessing the purity of chemical compounds and for isolating them from reaction mixtures or natural sources. The choice of chromatographic technique depends on the chemical nature of the analyte and the required scale of separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like oxadiazole derivatives. thieme-connect.comnih.gov

In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (such as C18-silica) would be used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. thieme-connect.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. thieme-connect.com The method's ability to indicate stability can be tested by subjecting the compound to stress conditions like acid/base hydrolysis, oxidation, and photolysis. nih.gov

Interactive Table 3: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Expected Retention Time ~4.5 min

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used to analyze volatile and thermally stable compounds. libretexts.org A sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's partitioning between a stationary phase (a liquid or a polymer on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). libretexts.org

Direct analysis of this compound by GC can be challenging due to the presence of a polar hydroxyl (-OH) group, which can lead to poor peak shape and thermal degradation in the hot injection port. To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile group. researchgate.net A common approach is silylation, for example, reacting the compound with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (tBDMS) ether. This derivative would be more amenable to GC analysis. researchgate.net Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). libretexts.org

Interactive Table 4: Plausible GC Parameters for Analysis (after derivatization)

Parameter Condition
Column DB-5ms (5% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injection Port Temp. 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
Detector Temp. 280 °C
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

Computational and Theoretical Investigations of 5 2 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol, these calculations can elucidate its three-dimensional shape, the distribution of electrons, and its behavior in various chemical environments.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wave function. zsmu.edu.uanih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. ajchem-a.com

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the 2-fluorophenyl ring, the 1,2,4-oxadiazole (B8745197) core, and the methanol (B129727) substituent. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data, should it become available. ajchem-a.comdergipark.org.trajchem-a.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT.
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C-O (methanol)1.435
N-O (oxadiazole)1.418
C-F (phenyl)1.352
Bond Angle (°)O-C-C (oxadiazole-methanol)109.5
C-N-O (oxadiazole)105.2
C-C-F (phenyl)118.5

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. dergipark.org.tr The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates that the molecule is more reactive. For this compound, the distribution of HOMO and LUMO density maps would show which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions, respectively. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties for this compound.
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.20
HOMO-LUMO Gap (ΔE)5.65

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, researchers can assign the peaks observed in experimental spectra. DFT calculations are highly effective for predicting vibrational wavenumbers. ajchem-a.com

For this compound, this analysis would identify characteristic vibrational modes, such as the O-H stretch of the methanol group, C-F stretching of the fluorophenyl ring, C=N and N-O stretching modes of the oxadiazole ring, and various bending and torsional modes. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. ajchem-a.com This allows for a detailed confirmation of the molecule's structure and bonding.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-visible electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption wavelengths (λmax) and oscillator strengths (a measure of transition intensity).

A TD-DFT calculation for this compound would identify the key electronic transitions, such as π → π* transitions within the aromatic and heterocyclic rings. The results can be compared with experimental UV-Vis spectra to understand the electronic structure and the nature of the orbitals involved in the absorption of light. researchgate.net The calculations are often performed using a solvent model (like the Polarizable Continuum Model, PCM) to simulate spectral behavior in solution, which can significantly influence the absorption wavelengths. nih.gov

Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). unn.edu.ng The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra serve as a powerful tool for structural elucidation and for assigning signals in experimental spectra.

For this compound, GIAO/DFT calculations would predict the chemical shifts for each unique hydrogen and carbon atom. These theoretical values can be correlated with experimental data, typically showing a linear relationship. unn.edu.ng Such calculations are invaluable for confirming the molecular structure, especially for complex molecules where spectral interpretation can be challenging. The calculations can also be performed with solvent models to account for solvent effects on chemical shifts.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms in this compound.
Carbon AtomCalculated δ (ppm) (GIAO/DFT)Experimental δ (ppm)
C (oxadiazole, attached to phenyl)168.5169.2
C (oxadiazole, attached to CH₂OH)175.1175.9
C (methanol)55.856.5
C (phenyl, attached to F)162.3 (d, JCF ≈ 250 Hz)163.0 (d, JCF ≈ 248 Hz)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the methanol group, identifying these as sites for electrophilic interaction or hydrogen bonding. ajchem-a.com Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The MEP map provides a comprehensive picture of the molecule's electronic landscape and is a valuable guide to its chemical behavior. ajchem-a.com

Advanced Research Applications of 5 2 Fluorophenyl 1,2,4 Oxadiazol 3 Yl Methanol in Materials Science

Integration into Optoelectronic Devices

While the application of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol and its close derivatives in optoelectronic devices is not yet extensively documented, the broader family of oxadiazole-containing compounds has shown significant promise in this field.

Currently, there is a lack of specific research on the use of fluorophenyl-1,2,4-oxadiazole derivatives as electron transport or emitting materials in OLEDs. However, the isomeric 1,3,4-oxadiazole (B1194373) derivatives are well-established as effective electron-transporting materials in OLEDs due to their high electron affinity and thermal stability. researchgate.net This suggests that the 1,2,4-oxadiazole (B8745197) core, with its similar electronic properties, could also facilitate electron injection and transport, potentially enhancing the efficiency and performance of OLED devices. researchgate.net Further research into the synthesis and characterization of fluorophenyl-1,2,4-oxadiazole-based materials for OLEDs could open up new avenues for the development of advanced display technologies.

The potential of fluorophenyl-1,2,4-oxadiazole derivatives in organic photovoltaic (OPV) systems is another area that remains largely unexplored. The electron-accepting nature of the oxadiazole ring suggests that these compounds could function as acceptor materials in bulk heterojunction solar cells. Their compatibility with common donor polymers and their potential for forming well-defined nanoscale morphologies are key areas for future investigation to ascertain their viability in OPV applications.

Development as Liquid Crystalline Materials

The development of liquid crystalline materials from fluorophenyl-1,2,4-oxadiazole derivatives is a more established area of research. The rigid, rod-like structure of these molecules, combined with the presence of polar groups, facilitates the formation of mesophases. researchgate.net The 1,2,4-oxadiazole ring introduces a non-linear, bent shape to the molecular core, which can lead to the formation of various liquid crystalline phases, including nematic and smectic phases. researchgate.net

The mesomorphic properties of these materials are highly dependent on the nature and position of the substituents on the phenyl ring and the oxadiazole core. researchgate.net For instance, the introduction of fluorine atoms can influence intermolecular interactions and packing, thereby affecting the transition temperatures and the type of liquid crystalline phase formed. Research has shown that some 1,2,4-oxadiazole derivatives exhibit lower melting points and wider mesophase ranges compared to their 1,3,4-oxadiazole isomers, which is advantageous for practical applications. researchgate.net

Utilization in Fluorescent Chemosensors and Probes for Metal Ions and Other Analytes

The inherent fluorescence of many oxadiazole derivatives makes them attractive candidates for the development of chemosensors. researchgate.net The 1,2,4-oxadiazole scaffold can be functionalized with specific recognition moieties that can selectively bind to target analytes, such as metal ions. Upon binding, the fluorescence properties of the molecule, such as intensity or wavelength, can be modulated, providing a detectable signal.

For example, oxadiazole-based fluorescent probes have been developed for the detection of various metal ions, including Cu²⁺ and Ag⁺. nii.ac.jpresearchgate.netinformaticsjournals.co.in The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon complexation with the metal ion. nii.ac.jp The high sensitivity and selectivity of these chemosensors make them valuable tools for environmental monitoring and biological imaging. The fluorophenyl group in the target class of compounds can further enhance the photophysical properties and provide additional sites for molecular interactions.

Potential Application Relevant Moieties Sensing Mechanism Detected Analytes
Fluorescent Chemosensor1,2,4-Oxadiazole, FluorophenylFluorescence quenching or enhancementMetal Ions (e.g., Cu²⁺, Ag⁺)

Role as Building Blocks in Functional Polymers and Hybrid Materials

The incorporation of fluorophenyl-1,2,4-oxadiazole units into polymer backbones or as pendant groups can lead to the creation of functional polymers with tailored properties. These heterocyclic units can enhance the thermal stability, mechanical strength, and electronic properties of the resulting polymers.

One notable example is the development of a fluoropolymer based on a polyaspartamide containing a 1,2,4-oxadiazole unit. nih.gov This material demonstrated an enhanced capacity for dissolving oxygen compared to its non-fluorinated counterpart, suggesting its potential application as an artificial oxygen carrier. nih.gov This highlights the utility of 1,2,4-oxadiazole derivatives in creating advanced biomaterials. Furthermore, the ability of these compounds to act as rigid building blocks makes them suitable for the construction of porous organic frameworks and other hybrid materials with applications in gas storage, catalysis, and separation technologies.

Q & A

Basic Research Question

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store at -20°C for long-term stability .
  • Avoid water jets during fire incidents; use dry powder or CO₂ extinguishers .
  • Toxicity Refer to GBZ 2.1-2007 occupational exposure limits, though specific thresholds require experimental determination .

How can synthetic yields of this compound be optimized in multistep reactions?

Advanced Research Question

  • Step 1: Use EDC·HCl/HOBt coupling for amidine activation, ensuring stoichiometric equivalence (1:1 molar ratio).
  • Step 2: Employ dimethylacetamide dimethyl acetal for cyclization, with strict temperature control (100°C, 15 minutes) to minimize side products .
  • Purity: Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm with ¹H/¹³C NMR.

What in vitro assays are suitable for evaluating its bioactivity?

Advanced Research Question

  • Luciferase-based assays: Test for false-positive interference by co-incubating with recombinant luciferase. Compare luminescence with/without the compound .
  • Premature stop codon suppression: Use dual-luciferase (pFLuc-wt/RLuc) reporters in HEK293 cells to assess readthrough efficiency, as done for Ataluren analogs .

How can computational modeling predict its interaction with biological targets?

Advanced Research Question

  • Perform Induced Fit Docking (IFD) and Molecular Dynamics (MD) simulations (e.g., Schrödinger Suite) to map binding modes.
  • Validate with MM-GBSA free-energy calculations to rank affinity for targets like S1P1 or nonsense-mediated decay (NMD) pathways .

What analytical techniques resolve contradictions in reported synthetic purity?

Advanced Research Question

  • HPLC-MS: Quantify impurities using a C18 column (5 µm, 4.6 × 150 mm) with ESI+ ionization.
  • ¹H NMR: Integrate peaks for the oxadiazole proton (~8.5 ppm) and fluorophenyl aromatic signals to confirm regiochemistry .

Which in vivo models are appropriate for pharmacokinetic studies?

Advanced Research Question

  • Mdx mice: Used for Duchenne muscular dystrophy research to assess readthrough efficacy of oxadiazoles. Measure dystrophin levels via Western blot .
  • Pharmacokinetics: Administer intravenously/orally to Sprague-Dawley rats. Collect plasma at intervals for LC-MS/MS analysis of half-life and bioavailability .

How does structural modification impact its activity?

Advanced Research Question

  • Methanol vs. carboxylic acid: Compare this compound with Ataluren (benzoic acid analog). The methanol group may reduce plasma protein binding, enhancing CNS penetration .
  • Fluorophenyl substitution: Test 2- vs. 4-fluorophenyl analogs in luciferase assays to assess steric/electronic effects .

How can researchers address discrepancies in biological activity across studies?

Advanced Research Question

  • Batch variability: Characterize each batch via elemental analysis and HRMS.
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. C2C12), serum concentrations, and incubation times.
  • Negative controls: Include PTC124 (Ataluren) as a benchmark in readthrough assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.